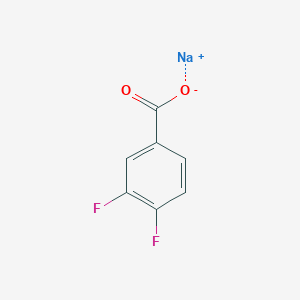

Sodium 3,4-difluorobenzoate

Description

Significance of Fluorinated Aromatic Compounds in Contemporary Chemical Research

Fluorinated aromatic compounds are a cornerstone of modern chemical research, with their influence spanning pharmaceuticals, agrochemicals, and materials science. researchgate.netrsc.org The introduction of fluorine atoms into an aromatic ring dramatically alters the molecule's physical, chemical, and biological properties. rsc.org As the most electronegative element, fluorine imparts unique characteristics, such as enhanced thermal stability, increased lipophilicity, and greater metabolic stability. researchgate.netrsc.org These properties are highly sought after; for example, in medicine, fluorine substitution is a common strategy to improve the efficacy and pharmacokinetic profiles of drugs, leading to the development of important antibiotics and anticancer agents. researchgate.net In materials science, the presence of fluorine is exploited to create advanced polymers, liquid crystals, and materials for organic light-emitting diodes (OLEDs) with superior durability and specific electronic properties. researchgate.netnih.gov

General Overview of Benzoate (B1203000) Derivatives and their Role in Synthetic Chemistry

Benzoate derivatives, salts and esters of benzoic acid, are fundamental building blocks in synthetic chemistry. windows.net The benzoate moiety is a versatile scaffold present in numerous naturally occurring compounds and is essential for the synthesis of a wide array of molecules. windows.net In organic synthesis, benzoates serve as crucial intermediates and protecting groups for hydroxyl functions. google.com Their reactivity can be finely tuned by substituents on the aromatic ring, influencing their application. They are integral to the production of pharmaceuticals, dyes, and polymers. nih.govwindows.net For instance, the synthesis of various drugs and bioactive molecules often involves the use of a benzoate scaffold as a starting point or key intermediate. windows.net

Specific Focus on Sodium 3,4-difluorobenzoate: Historical Context and Initial Research Trajectories

The specific history of this compound is closely tied to the broader development of fluorinated organic compounds. Initial research into ring-substituted aromatic fluorine compounds began as early as 1870. mdpi.com The synthesis of its parent acid, 3,4-difluorobenzoic acid, can be achieved through methods such as the oxidation of corresponding toluenes or the hydrolysis of 3,4-difluorobenzonitrile (B1296988). google.comgoogle.com Early investigations into difluorobenzoate isomers were often comparative, exploring the influence of fluorine atom positioning on the compound's properties. One notable early research trajectory for various fluorinated benzoates, including the 3,4-difluoro isomer, was their evaluation as nonreactive tracers for soil and groundwater studies, owing to their chemical stability and mobility characteristics. nrc.gov This application highlighted their utility in environmental science and hydrology.

Scope and Objectives of Current Research into this compound

Current research involving this compound and its corresponding acid is primarily focused on its role as a versatile intermediate in the synthesis of more complex and high-value molecules. Key research objectives include:

Pharmaceutical Synthesis: The compound serves as a critical starting material for the synthesis of new pharmaceutical agents. sci-hub.se For example, 3,4-difluorobenzoic acid is a key intermediate in the preparation of certain antimicrobial 3-quinolinecarboxylic acid drugs. researchgate.net

Materials Science: The 3,4-difluorobenzoate moiety is incorporated into advanced materials. Research in this area includes the synthesis of metal-organic frameworks (MOFs) and coordination polymers. For instance, lanthanide complexes with 3,4-difluorobenzoate have been synthesized and studied for their potential thermal and luminescent properties. researchgate.net

Agrochemicals: Similar to its role in pharmaceuticals, the compound is a building block for novel agrochemicals where the fluorine atoms can enhance bioactivity.

Tracer Studies: Continued, albeit more specialized, use in hydrological and environmental studies to understand subsurface flow paths. nrc.gov

The overarching goal is to leverage the unique electronic properties conferred by the two adjacent fluorine atoms to construct molecules with enhanced performance for specific, high-technology applications.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its application in various synthetic and analytical contexts.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₃F₂NaO₂ | windows.netambeed.comnih.gov |

| Molecular Weight | 181.09 g/mol | nih.gov |

| CAS Number | 522651-44-1 | ambeed.comnih.gov |

| Appearance | Solid | windows.net |

| Topological Polar Surface Area | 37.3 Ų | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

Compound Index

Structure

3D Structure of Parent

Properties

CAS No. |

522651-44-1 |

|---|---|

Molecular Formula |

C7H4F2NaO2 |

Molecular Weight |

181.09 g/mol |

IUPAC Name |

sodium;3,4-difluorobenzoate |

InChI |

InChI=1S/C7H4F2O2.Na/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3H,(H,10,11); |

InChI Key |

KMKAHTQJIDWPRT-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C(=O)[O-])F)F.[Na+] |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)F)F.[Na] |

Other CAS No. |

522651-44-1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Sodium 3,4 Difluorobenzoate and Its Analogues

Novel Synthetic Routes via Halogen Exchange and Aromatic Substitution Reactions

The introduction of fluorine atoms onto an aromatic ring with high regioselectivity is a primary challenge in the synthesis of fluorinated compounds. nsf.gov Novel methods leveraging halogen exchange (Halex) and aromatic substitution reactions have become pivotal in constructing the 3,4-difluoro substitution pattern on the benzoate (B1203000) framework.

One prominent route involves a halogen-exchange reaction on a more accessible di-chlorinated precursor. audreyli.com Specifically, 3,4-dichlorobenzonitrile (B1293625) can be converted to 3,4-difluorobenzonitrile (B1296988) using spray-dried potassium fluoride (B91410). audreyli.com This reaction is often facilitated by a phase-transfer catalyst, such as tetraphenylphosphonium (B101447) bromide, in a high-boiling polar aprotic solvent like 1,3-dimethylimidazolidine-2-one (DMI). audreyli.comgoogle.com The resulting 3,4-difluorobenzonitrile is then hydrolyzed to yield 3,4-difluorobenzoic acid, which can be neutralized to form the sodium salt. audreyli.com The nitrile group can be oxidized to a carboxylic acid, providing another pathway to the final product.

Table 1: Halogen-Exchange Fluorination of 3,4-Dichlorobenzonitrile

Precursor Fluorinating Agent Catalyst/Solvent Conditions Intermediate Yield Reference 3,4-Dichlorobenzonitrile Potassium Fluoride (KF) Tetraphenylphosphonium bromide / 1,3-Dimethylimidazolidinone (DMI) Refluxing at 225°C for 4h 3,4-Difluorobenzonitrile ~81% [17, 25] 3,4-Dichlorobenzonitrile Potassium Fluoride (KF) Bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt / Polar aprotic solvent Lower temperature, shorter time 3,4-Difluorobenzonitrile ~90%

Direct carboxylation of a difluorinated aromatic ring is a highly atom-economical approach to synthesizing 3,4-difluorobenzoic acid. Research has focused on optimizing conditions to improve yields and regioselectivity. One method involves treating a bromo-difluorobenzene derivative with an alkali or organometallic reagent, followed by reaction with carbon dioxide. google.com

More recent advancements utilize catalytic systems that operate under milder conditions. For instance, the direct carboxylation of aromatic compounds can be achieved using sodium hydrogen carbonate in the presence of triphenylphosphine (B44618) ditriflate (TPPD) as a promoter. academie-sciences.fr The reaction proceeds efficiently in ethanol (B145695) at room temperature, with the promoter being essential for the reaction to occur. academie-sciences.fr While arenes with electron-donating groups react faster, the method is applicable to a wide range of substrates. academie-sciences.fr Another advanced technique is the copper-mediated carboxylation of (hetero)arylstannanes, which has been developed for carbon-11 (B1219553) labeling but demonstrates a modern approach to forming the carboxylic acid group. acs.org

Table 2: Optimized Conditions for a General Arene Carboxylation System

Arene Substrate Carboxylating Agent Promoter/Catalyst Solvent Temperature Reference Mesitylene (general example) Sodium Hydrogen Carbonate Triphenylphosphine Ditriflate (TPPD) Ethanol Room Temperature rsc.org (Hetero)arylstannanes Carbon Dioxide (11CO2) Copper(I) complex Dimethylformamide (DMF) 100°C

Achieving specific fluorination patterns on a benzoic acid molecule requires precise control over the reaction's regioselectivity. chemicalbull.com Strategies often employ directing groups or specialized catalysts to guide the fluorine atom to the desired position. numberanalytics.com

Palladium-catalyzed C-H bond fluorination has emerged as a powerful tool. beilstein-journals.orgchinesechemsoc.org Using a removable acidic amide as a directing group, ortho-fluorination of benzoic acid substrates can be achieved with high selectivity. beilstein-journals.org This method can produce both mono- and difluorinated benzoic acid derivatives in high yields. beilstein-journals.org Copper-catalyzed methods have also been developed, using an aminoquinoline auxiliary to direct the selective mono- or difluorination with AgF as the fluoride source. beilstein-journals.org

A more direct approach is the electrophilic fluorination of a monosubstituted precursor like 4-fluorobenzoic acid. dur.ac.uk This reaction has been studied in various strong acid solvents, where elemental fluorine is used as the fluorinating agent. psu.edu The conversion to 3,4-difluorobenzoic acid is highly dependent on the solvent system, with strong acids like sulfuric acid providing the highest conversions. psu.edudur.ac.uk

Table 3: Regioselective Fluorination of 4-Fluorobenzoic Acid

Starting Material Fluorinating Agent Solvent Conversion to 3,4-Difluorobenzoic Acid (%) Reference 4-Fluorobenzoic Acid Elemental Fluorine (F2) 98% Sulfuric Acid 84% 4-Fluorobenzoic Acid Elemental Fluorine (F2) 98% Formic Acid 65% 4-Fluorobenzoic Acid Elemental Fluorine (F2) Trifluoroacetic Acid 56% 4-Fluorobenzoic Acid Elemental Fluorine (F2) Acetonitrile 53%

Green Chemistry Approaches to Sodium 3,4-difluorobenzoate Synthesis

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of fine chemicals. numberanalytics.com This includes the use of environmentally benign solvents, recyclable catalysts, and processes with high atom economy. numberanalytics.comcsus.edu

A key goal of green chemistry is to minimize solvent use. numberanalytics.com In the synthesis of difluorobenzoic acid derivatives, this has been achieved by replacing traditional organic solvents with water or by developing solvent-free reaction conditions. e3s-conferences.org For example, in one green synthesis route for a derivative, water was used to replace N,N-dimethylformamide (DMF), simplifying product separation and reducing energy consumption during post-reaction workup. e3s-conferences.org

The development of efficient and recyclable catalytic systems is another cornerstone of green synthesis. aaqr.orgmdpi.com A patented method for producing 2,4-difluorobenzoic acid (an isomer of the target compound) highlights this approach by using hydrogen peroxide as an environmentally friendly oxidant and manganese dioxide as a catalyst. google.com The manganese dioxide is insoluble in the reaction medium and can be recovered by filtration and reused, improving the ecological and economic profile of the process. google.com Ruthenium-catalyzed hydrogenation of CO2 in the presence of 3,4-difluorobenzoic acid to produce methyl 3,4-difluorobenzoate is another example of a green catalytic transformation. rsc.org

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. numberanalytics.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitution and elimination reactions, which inherently generate byproducts. numberanalytics.comcsus.edu

Increasing reaction efficiency and atom economy is a major driver in developing new synthetic methods. Cross-dehydrogenative coupling (CDC) reactions, which form C-C bonds directly from two C-H bonds, represent a significant improvement in atom economy over traditional cross-coupling reactions that require pre-functionalized reactants. hep.com.cn A rhodium-catalyzed CDC reaction of 3,4-difluorobenzoic acid with another arene was studied, demonstrating the potential for highly atom-efficient synthesis, although it resulted in a mixture of isomers, highlighting the ongoing challenge of achieving high regioselectivity in such reactions. hep.com.cn

Large-Scale Synthesis and Industrial Process Optimization for this compound Production

Translating a laboratory-scale synthesis to industrial production requires overcoming challenges related to safety, cost, scalability, and process robustness. For 3,4-difluorobenzoic acid and its derivatives, optimization often involves avoiding hazardous reagents, extreme temperatures, and difficult purification steps.

A published kilogram-scale synthesis of a key intermediate derived from 3,4-difluorobenzoic acid highlighted the drawbacks of an earlier route, which included the use of pyrophoric n-butyl lithium at ultra-low temperatures (-40°C) and toxic, malodorous thiophenol. e3s-conferences.orgsci-hub.se Such conditions are not ideal for large-scale production. sci-hub.se The optimized process used a more stable sulfur source and avoided extreme temperatures, making the synthesis more amenable to pilot plant application. sci-hub.se

One established industrial method for producing 3,4-difluorobenzoic acid involves the decarboxylation of 4,5-difluorophthalic acid or its anhydride (B1165640). google.com This process is typically carried out by heating the starting material in a high-boiling solvent such as N-methyl-2-pyrrolidone (NMP), quinoline (B57606), or dimethyl acetamide (B32628) to temperatures between 120°C and 215°C. google.com The reaction can be accelerated by using a catalyst, with copper or its salts being particularly effective. google.com This method provides the desired product in high yield without detectable side products, and the final compound can be isolated by simple acidification and extraction. google.com

Reactor Design and Process Control

The synthesis of 3,4-difluorobenzoic acid, the precursor to this compound, can be achieved through various routes, including the oxidation of 3,4-difluorobenzaldehyde (B20872) or the carboxylation of a lithiated difluorobenzene derivative. The choice of reactor and process control parameters is critical for ensuring high yield, purity, and safety, particularly on a larger scale.

For instance, the formylation of ortho-difluorobenzene to produce 3,4-difluorobenzaldehyde, a key intermediate, involves the use of highly reactive and corrosive reagents like anhydrous aluminum chloride and dichloromethyl methyl ether. This reaction is typically performed in a glass-lined or similarly resistant reactor to prevent corrosion. Process control is crucial for managing the vigorous evolution of hydrogen chloride gas and the exothermic nature of the reaction. Cooling systems, such as an ice bath, are employed to maintain the reaction temperature, and the dropwise addition of reagents is controlled to manage the reaction rate.

In syntheses involving organometallic intermediates, such as the lithiation of 1-bromo-2,4-difluorobenzene, stringent process control is necessary to maintain anhydrous and inert conditions. google.com These reactions are often conducted in jacketed reactors that allow for precise temperature control, typically at low temperatures (e.g., -70°C), under an inert atmosphere of argon or nitrogen to prevent quenching of the reactive intermediates by moisture or oxygen. google.comgoogleapis.com

The use of automated reactors can further optimize production by enabling precise control over parameters like temperature, pressure, and reactant addition rates.

Purification Techniques for High Purity this compound

Achieving high purity is essential for the use of this compound in pharmaceutical applications. Common impurities can include regioisomers and residual starting materials from the synthesis process. dur.ac.uk A variety of purification techniques are employed to obtain the desired purity.

Crystallization is a primary method for purifying 3,4-difluorobenzoic acid and its sodium salt. google.com The choice of solvent is critical for effective purification. For instance, slow crystallization has been shown to be effective in removing defluorinated impurities. sci-hub.se Solvents such as ethyl acetate (B1210297) or hexane (B92381) can be used for the crystallization of related difluorobenzoic acid derivatives. vulcanchem.com The process often involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of high-purity crystals.

Distillation can be a suitable purification step for intermediates in the synthesis of 3,4-difluorobenzoic acid, especially for liquid compounds. googleapis.com For example, 3,4-difluorobenzaldehyde can be purified by distillation.

Chromatography , particularly silica (B1680970) column chromatography, is another valuable technique for purification, especially for removing structurally similar impurities. rsc.org This method is often used in smaller-scale syntheses or for the purification of derivatives.

Extraction is a common workup procedure to separate the desired product from the reaction mixture. This often involves partitioning the product between an organic solvent and an aqueous phase, followed by washing with solutions like saturated potassium carbonate to neutralize any remaining acid.

The table below summarizes various purification methods used for fluorinated benzoic acid derivatives.

| Purification Method | Target Compound/Intermediate | Key Considerations |

| Crystallization | 3,4-difluorobenzoic acid, this compound | Solvent selection is crucial for impurity removal. google.comsci-hub.se |

| Distillation | 3,4-difluorobenzaldehyde | Effective for volatile liquid intermediates. |

| Column Chromatography | Substituted 3,4-difluorobenzoate derivatives | Useful for separating closely related compounds. rsc.org |

| Extraction | 3,4-difluorobenzaldehyde | Part of the workup to remove inorganic impurities. |

Derivatization Strategies of this compound

The carboxylate group and the aromatic ring of this compound offer multiple sites for derivatization, allowing for the synthesis of a wide range of analogues with diverse properties.

Esterification of the carboxylic acid group is a common derivatization strategy. This is typically achieved by reacting 3,4-difluorobenzoic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, or by using a coupling agent. google.com For example, ethyl 3,4-difluorobenzoate can be synthesized by refluxing 3,4-difluorobenzoic acid with ethanol and a catalytic amount of sulfuric acid. Another approach involves converting the benzoic acid to its more reactive acid chloride using thionyl chloride, which is then reacted with an alcohol. google.comgoogle.com

Amidation reactions are also frequently employed to create amide derivatives. This can be accomplished by treating the corresponding benzoyl chloride with an amine. google.com Coupling agents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine can also facilitate the direct reaction between the carboxylic acid and an amine. rsc.org

The following table provides examples of esterification and amidation reactions.

| Reaction Type | Reagents | Product Type |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Esterification | Thionyl Chloride, then Alcohol | Ester |

| Amidation | Thionyl Chloride, then Amine | Amide |

| Amidation | Amine, Coupling Agent (e.g., HBTU), Base | Amide |

The aromatic ring of 3,4-difluorobenzoic acid can be further functionalized through electrophilic aromatic substitution reactions. The fluorine atoms are electron-withdrawing, which deactivates the ring towards electrophilic attack, but substitution can still occur at specific positions.

Nitration can be achieved by treating the benzoic acid with a mixture of nitric and sulfuric acids. google.com The resulting nitro group can then be reduced to an amino group, providing a handle for further modifications. google.com

Halogenation , such as bromination, can also be performed. For instance, treatment with bromine in the presence of a silver salt can introduce a bromine atom onto the ring. google.com This bromo-derivative can then participate in various cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds. acs.org

Cyanation can be accomplished by treating a bromo-substituted derivative with copper cyanide in a polar aprotic solvent like DMF. google.comgoogle.com The resulting cyano group can be a precursor to other functional groups.

These derivatization strategies significantly expand the chemical space accessible from this compound, enabling the synthesis of a wide array of complex molecules for various applications.

Spectroscopic and Advanced Characterization Techniques in the Study of Sodium 3,4 Difluorobenzoate

High-Resolution NMR Spectroscopy for Structural Elucidation and Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone for the structural verification and analysis of Sodium 3,4-difluorobenzoate in solution. The presence of fluorine atoms makes ¹⁹F NMR a particularly powerful tool, complemented by standard ¹H and ¹³C NMR and multi-dimensional techniques for more complex analyses.

Fluorine-19 (¹⁹F) NMR spectroscopy is exceptionally sensitive for studying fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.gov In this compound, two distinct fluorine environments exist, leading to two separate signals in the ¹⁹F NMR spectrum. The precise chemical shifts are influenced by the electronic effects of the carboxylate group (-COO⁻Na⁺) and the other fluorine atom.

The electron-withdrawing nature of the carboxylate group and the fluorine atoms deshields the fluorine nuclei, causing downfield shifts relative to a standard reference like CFCl₃. colorado.edu The fluorine atom at the 3-position (meta to the carboxylate) and the fluorine atom at the 4-position (para to the carboxylate) will experience different electronic environments, resulting in distinct chemical shifts. The para-fluorine (F4) is expected to be more influenced by the resonance effect of the carboxylate group compared to the meta-fluorine (F3). This difference allows for unambiguous signal assignment. The chemical shifts are also sensitive to the solvent, concentration, and the nature of the counter-ion. alfa-chemistry.com

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Aromatic Fluorine Compounds

| Functional Group | Typical Chemical Shift Range (ppm vs. CFCl₃) |

|---|---|

| Aromatic C-F (general) | -100 to -170 |

| Fluorine ortho to an electron-donating group | More upfield (less negative) |

| Fluorine para to an electron-donating group | More upfield (less negative) |

| Fluorine ortho to an electron-withdrawing group | More downfield (more negative) |

Note: The carboxylate group (-COO⁻) is generally considered electron-donating by resonance but electron-withdrawing by induction. The net effect on the fluorine chemical shifts in this compound would be determined experimentally.

For more complex molecules derived from or incorporating the 3,4-difluorobenzoate moiety, multi-dimensional NMR techniques are essential for complete structural assignment. Techniques such as ¹H-¹⁹F Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) can establish correlations between fluorine atoms and protons in the molecule.

For instance, in a derivative where the carboxylate is esterified, an HMBC experiment could show a correlation between the fluorine at the 3-position and the proton on the adjacent carbon (position 2), as well as correlations to other nearby protons and carbons. Similarly, ¹³C-¹⁹F correlations can confirm the connectivity of the fluorine atoms to the benzene (B151609) ring. For complex formulations or mixtures, advanced solid-state NMR (ssNMR) methods, including three-dimensional ¹H–¹⁹F–¹H correlation experiments, can be employed to resolve signals and elucidate the structure of the active pharmaceutical ingredient without interference from other components. fao.org

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular "fingerprint" based on the vibrational modes of the molecule's functional groups. surfacesciencewestern.com These techniques are crucial for identifying the compound and studying intermolecular interactions like hydrogen bonding.

The FT-IR and Raman spectra of this compound are characterized by several key vibrational modes. A non-linear molecule with N atoms has 3N-6 normal modes of vibration. wikipedia.org For this compound (C₇H₃F₂NaO₂), this results in a significant number of vibrational modes. The most diagnostic peaks include:

Carboxylate (COO⁻) Stretching: The most prominent bands in the IR spectrum are typically the asymmetric and symmetric stretching vibrations of the carboxylate group. The asymmetric stretch appears at a higher wavenumber (around 1550-1610 cm⁻¹) while the symmetric stretch is found at a lower wavenumber (around 1400-1450 cm⁻¹). The exact positions can indicate the nature of the coordination with the sodium ion.

C-F Stretching: The carbon-fluorine stretching vibrations typically appear in the region of 1100-1300 cm⁻¹. Due to the two different C-F bonds, two distinct bands may be observed.

Aromatic C=C Stretching: The stretching vibrations of the aromatic ring are found in the 1450-1600 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations appear as strong bands in the 700-900 cm⁻¹ region, and their positions are characteristic of the substitution pattern on the benzene ring.

Computational studies, such as those using Density Functional Theory (DFT), are often used to calculate theoretical vibrational frequencies, which aids in the precise assignment of the experimentally observed bands in the FT-IR and Raman spectra. nih.govnih.govnih.gov

Table 2: Expected Characteristic Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |

|---|---|---|

| Carboxylate Asymmetric Stretch (COO⁻) | 1550 - 1610 | FT-IR (Strong) |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman |

| Carboxylate Symmetric Stretch (COO⁻) | 1400 - 1450 | FT-IR (Strong) |

| C-F Stretch | 1100 - 1300 | FT-IR (Strong) |

In-situ vibrational spectroscopy is a powerful technique for real-time monitoring of chemical reactions. By inserting an FT-IR or Raman probe directly into a reaction vessel, the transformation of this compound can be tracked. For example, in an esterification reaction where this compound is converted to an ester, the reaction progress can be monitored by observing the decrease in the intensity of the strong carboxylate (COO⁻) absorption bands (around 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹) and the simultaneous appearance of the characteristic ester carbonyl (C=O) stretching band at a higher frequency (typically 1700-1750 cm⁻¹). This allows for the real-time determination of reaction kinetics and endpoints without the need for sampling and offline analysis.

X-ray Crystallography for Solid-State Structure Determination and Polymorphism

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov A single-crystal X-ray diffraction study of this compound would provide detailed information on bond lengths, bond angles, and torsional angles. This analysis would confirm the planarity of the benzene ring and reveal the geometry of the carboxylate group.

Crucially, it would elucidate the coordination environment of the sodium cation (Na⁺). The sodium ion is expected to interact with the oxygen atoms of the carboxylate group, and potentially with oxygen atoms from neighboring molecules or water molecules if the crystal is a hydrate, forming a coordination polymer or a specific cluster. The packing of molecules in the crystal lattice, dictated by intermolecular forces such as ion-dipole interactions, π-stacking, and weak C-H···F or C-H···O hydrogen bonds, would also be determined.

Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a critical consideration for solid materials. Different polymorphs of this compound would have distinct crystal packing arrangements, leading to different physical properties. X-ray powder diffraction (XRPD) is the primary technique used to identify and distinguish between different polymorphic forms, as each polymorph will produce a unique diffraction pattern. chempedia.info

Table 3: Potential Crystallographic Data Obtainable for this compound

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating crystal lattice unit. |

| Space Group | Describes the symmetry of the crystal structure. |

| Bond Lengths (e.g., C-F, C-C, C-O) | Precise distances between atoms, confirming covalent bonding. |

| Bond Angles (e.g., F-C-C, O-C-O) | Angles between bonded atoms, defining molecular geometry. |

| Coordination Number and Geometry of Na⁺ | Reveals how the sodium ion is bonded to the carboxylate groups. |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Crystal Packing and Intermolecular Interactions

While a definitive crystal structure for this compound is not publicly available, the analysis of related fluorinated aromatic compounds provides significant insight into the probable intermolecular interactions that govern its crystal packing. The interplay of various weak and strong forces is crucial in determining the solid-state architecture of such molecules.

In analogous fluorinated compounds, a variety of non-covalent interactions are observed. These include conventional hydrogen bonds, as well as weaker interactions that become significant in the absence of stronger donors and acceptors. Studies on fluorobenzene (B45895) derivatives have highlighted the importance of C−H···F and C−H···O interactions in directing their crystal structures. acs.orgacs.org The C−F group, despite its high electronegativity, is a weak hydrogen bond acceptor, and the resulting C−H···F interactions are considered a class of weak hydrogen bonds. ed.ac.uk

A summary of potential intermolecular interactions in the crystal lattice of this compound, based on studies of similar compounds, is presented below.

| Interaction Type | Potential Role in Crystal Packing |

| Ionic (Na⁺···⁻OOC) | Primary interaction governing the overall crystal lattice arrangement. |

| C−H···O | Hydrogen bonding between aromatic C-H donors and carboxylate oxygen acceptors. |

| C−H···F | Weak hydrogen bonding involving the fluorine substituents as acceptors. |

| π···π Stacking | Interactions between the aromatic rings of adjacent molecules, contributing to lattice stability. |

Co-crystal and Salt Form Research

The formation of co-crystals and new salt forms is a significant area of research in crystal engineering, particularly for modifying the physicochemical properties of active pharmaceutical ingredients (APIs). While specific studies on co-crystals of this compound are not prevalent, research on its parent acid, 3,4-difluorobenzoic acid, and other fluorobenzoic acids provides a strong basis for its potential in this area.

Fluorinated benzoic acids have been successfully utilized as co-formers to generate novel crystalline phases of APIs. acs.orgacs.org The presence of fluorine atoms can influence the hydrogen bonding patterns and other intermolecular interactions, leading to the formation of stable co-crystals with desirable properties such as enhanced solubility and dissolution rates. For instance, various fluorobenzoic acids have been used to form salts and co-crystals with the anticancer drug ribociclib, resulting in improved physicochemical characteristics. acs.org

Research into combinations of benzoic acid with poly-fluorobenzoic acids has revealed a fascinating gradation from solid solutions to co-crystals. acs.org This suggests that the number and position of fluorine substituents play a critical role in directing the supramolecular assembly. acs.org The ability of the fluorine atom to participate in both hydrogen and halogen bonding contributes to this transformative effect on the crystal structure. acs.org Given these findings, 3,4-difluorobenzoic acid is a promising candidate for the design of new co-crystals and salts with tailored properties.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of selected ions, providing valuable structural information. For the 3,4-difluorobenzoate anion, collision-induced dissociation (CID) would likely lead to a series of characteristic fragment ions.

Based on the electron ionization mass spectrum of the parent 3,4-difluorobenzoic acid from the NIST database and general fragmentation patterns of similar compounds, a plausible fragmentation pathway for the deprotonated molecule can be proposed. nist.gov A primary fragmentation step for benzoate (B1203000) derivatives is often the loss of carbon dioxide (CO₂). rsc.org Studies on the fragmentation of other perfluoroalkyl carboxylates have shown that the initial loss of CO₂ is followed by fluorine shifts, leading to a series of new anions before further fragmentation. nih.govresearchgate.net

The electron ionization mass spectrum of 3,4-difluorobenzoic acid shows several key fragments that can help in postulating a fragmentation pathway for its deprotonated form in an MS/MS experiment.

Key Fragments in the Electron Ionization Mass Spectrum of 3,4-Difluorobenzoic Acid nist.gov

| m/z | Relative Intensity | Possible Fragment |

| 158 | 100 | [C₇H₄F₂O₂]⁺ (Molecular Ion) |

| 141 | 85 | [C₇H₄F₂O]⁺ (Loss of OH) |

| 113 | 45 | [C₆H₄F₂]⁺ (Loss of COOH) |

| 87 | 20 | [C₅H₄F]⁺ |

| 75 | 15 | [C₆H₃]⁺ |

For the deprotonated molecule [C₇H₃F₂O₂]⁻ under MS/MS conditions, a likely primary fragmentation would be the neutral loss of CO₂ to yield a [C₆H₃F₂]⁻ anion. Further fragmentation could involve the loss of HF or other rearrangements.

Advanced Spectroscopic Probes for Electronic Structure and Excited State Dynamics

Advanced spectroscopic techniques are utilized to probe the electronic structure and the dynamics of molecules in their excited states. These studies are crucial for understanding the photophysical and photochemical properties of this compound.

Research on the 3-fluorobenzoic acid dimer has revealed the existence of conformational isomers that exhibit different spectral and dynamical properties in the excited state. nih.gov This suggests that the position of the fluorine substituent can significantly influence the S₁ potential energy surface. nih.gov In the case of 3,4-difluorobenzoic acid, the presence of two fluorine atoms would likely lead to complex excited-state behavior.

Techniques such as laser-induced fluorescence excitation and dispersed fluorescence spectroscopy can be used to map the vibrational energy levels in the ground and excited electronic states. nih.gov The vibronic activity observed in the spectra of the 3-fluorobenzoic acid dimer points to distortions in the hydrogen-bonded frame upon electronic excitation. nih.gov Similar effects would be anticipated for dimers or aggregates of 3,4-difluorobenzoic acid.

Furthermore, time-resolved spectroscopic methods, such as transient absorption spectroscopy, can provide insights into the lifetimes of excited states and the pathways of non-radiative decay. nih.gov Understanding these dynamics is essential for applications in areas such as photochemistry and materials science. While specific studies on the excited-state dynamics of this compound are limited, the knowledge gained from related fluorinated aromatic acids provides a framework for predicting its photophysical behavior.

Theoretical and Computational Chemistry of Sodium 3,4 Difluorobenzoate

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in understanding the intrinsic properties of sodium 3,4-difluorobenzoate at the molecular level. These methods provide a detailed picture of the molecule's geometry and the distribution of electrons within its structure.

Density Functional Theory (DFT) Studies on Conformational Preferences

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For derivatives of benzoic acid, DFT calculations are crucial for determining the most stable conformations by analyzing the potential energy landscape. mdpi.com The conformational preferences are largely dictated by the interactions between the carboxylate group and the substituents on the aromatic ring. mdpi.com

In the case of fluorinated benzoic acids, the orientation of the carboxylic group relative to the benzene (B151609) ring is a key determinant of conformational stability. mdpi.com DFT studies on related difluorobenzoic acid isomers show that the planarity of the molecule can be influenced by intramolecular interactions, such as weak orbital interactions between the oxygen of the carboxyl group and an adjacent hydrogen atom. conicet.gov.ar The presence of fluorine atoms, with their high electronegativity, significantly influences the electron density distribution across the aromatic ring, which in turn affects the molecule's geometry and stability. mdpi.com For instance, in some fluorinated aromatic compounds, planar conformations are stabilized by conjugation between the π-systems of the substituent group and the ring. conicet.gov.ar

| Computational Method | Basis Set | Key Finding |

| DFT | B3LYP/6-311+G(d,p) | Geometry optimization and vibrational frequency analysis. |

| DFT | Not Specified | Investigation of potential energy landscapes to determine conformational preferences. mdpi.com |

| DFT | B3LYP/6-311+G(df) | Analysis of orbital interactions stabilizing planar conformations. conicet.gov.ar |

Ab Initio Calculations of Electrostatic Potentials and Charge Distribution

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a detailed understanding of the electrostatic potential and charge distribution of molecules. aps.orgresearchgate.netarxiv.org For this compound, these calculations reveal how the electron-withdrawing nature of the two fluorine atoms and the carboxylate group affects the electronic environment of the benzene ring.

The molecular electrostatic potential (MEP) is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attack. In related fluorinated compounds, MEP maps show a depletion of electron density from the aromatic ring and an accumulation on the fluorine atoms, creating a polarized structure. This charge redistribution is crucial in determining the molecule's intermolecular interactions and chemical reactivity. Natural Bond Orbital (NBO) analysis can further quantify this charge distribution, providing insights into the polarization induced by the fluorine substituents.

Reactivity Predictions and Mechanistic Pathway Elucidation via Computational Modeling

Computational modeling is instrumental in predicting the reactivity of this compound and elucidating the mechanisms of reactions in which it participates.

Transition State Theory and Reaction Coordinate Analysis

Transition state theory is a cornerstone of chemical kinetics, and its application through computational modeling helps in understanding reaction mechanisms. By mapping the reaction coordinate, which represents the progress of a reaction, and identifying the transition state—the highest energy point along this path—researchers can calculate activation energies and predict reaction rates. whiterose.ac.uk

For reactions involving benzoate (B1203000) derivatives, computational studies have been used to investigate mechanisms such as decarboxylation. whiterose.ac.uk DFT calculations can elucidate the nature of the transition state, revealing, for example, whether bond-breaking and bond-forming processes occur in a concerted or stepwise manner. whiterose.ac.uk In the context of enzymatic reactions, such as those catalyzed by dioxygenases, computational studies on fluorinated benzoates have shown that the rate-determining step can precede the transfer of an electron from the Rieske cluster to the mononuclear iron site, a finding that contradicts earlier mechanistic proposals. nih.gov

Frontier Molecular Orbital Theory Applications (HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wuxibiology.com The energy and symmetry of these orbitals are key to understanding chemical reactions. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. epstem.netresearchgate.net

For aromatic compounds, FMO analysis helps predict the sites for electrophilic and nucleophilic attack. In the case of substituted benzoates, the presence of electron-withdrawing fluorine atoms is expected to lower the energy of both the HOMO and LUMO, influencing the molecule's reactivity in processes like nucleophilic aromatic substitution. DFT calculations are commonly used to determine the energies of these frontier orbitals and visualize their distribution over the molecule. epstem.nettubitak.gov.tr

| Analysis | Key Parameter | Significance |

| HOMO-LUMO | Energy Gap | Indicates chemical stability and reactivity. epstem.netresearchgate.net |

| HOMO | Energy Level | Relates to the electron-donating ability of the molecule. wuxibiology.com |

| LUMO | Energy Level | Relates to the electron-accepting ability of the molecule. wuxibiology.com |

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecules, modeling their movements and interactions over time. acs.org This is particularly useful for understanding the behavior of this compound in solution, where interactions with solvent molecules play a crucial role. researchgate.net

MD simulations can be used to study the hydration of the sodium and 3,4-difluorobenzoate ions, revealing the structure of the surrounding water molecules and the nature of the ion-solvent interactions. These simulations can also shed light on how the compound interacts with other molecules in solution, which is important for understanding its role in more complex systems, such as biological environments or in the formation of coordination complexes. acs.orgrsc.org For instance, MD simulations have been employed to understand the binding of ligands to proteins, where the solvent plays a critical role in mediating these interactions. acs.org In a study of zinc complexes with 3,4-difluorobenzoate and a photoreactive ligand, the arrangement of molecules in the crystal lattice was crucial for its light-driven mechanical properties. researchgate.net

Solvent Effects on Molecular Conformation

The conformation of the 3,4-difluorobenzoate anion in solution is significantly influenced by its interaction with solvent molecules. The polarity, hydrogen-bonding capabilities, and size of the solvent molecules dictate the solvation shell's structure, which in turn affects the anion's rotational and vibrational freedom.

Computational techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are pivotal in elucidating these interactions. rsc.orgescholarship.org DFT calculations can model the geometry of the solvated anion, predicting the most stable conformations. For the 3,4-difluorobenzoate anion, a key conformational aspect is the torsion angle between the carboxylate group (-COO⁻) and the benzene ring. In the gas phase, a planar conformation is generally the most stable. However, in a polar solvent like water, the situation is more complex.

The presence of the sodium cation (Na⁺) further complicates the system. In dilute solutions, the anion and cation are likely fully solvated and exist as separate entities. As concentration increases, or in less polar solvents, the formation of contact ion pairs (CIPs) or solvent-shared ion pairs (SSIPs) becomes more probable. pku.edu.cn Computational studies on lithium salts in carbonate electrolytes have shown that the presence of the cation and its counter-anion modifies the coordination structure of the solvent molecules. pku.edu.cn Similarly, for this compound, the proximity of the Na⁺ ion would alter the local solvent structure and could influence the rotational barrier of the carboxylate group.

Table 1: Predicted Solvent Effects on the Conformation of 3,4-Difluorobenzoate Anion

| Solvent Type | Primary Interaction | Expected Effect on Conformation |

| Polar Protic (e.g., Water, Methanol) | Strong hydrogen bonding with the carboxylate group; weaker interactions with fluorine atoms. | Stabilization of a more planar conformation. Restricted rotation of the carboxylate group due to a well-defined solvation shell. |

| Polar Aprotic (e.g., DMSO, Acetonitrile) | Strong dipole-ion interactions with the carboxylate group. | Significant solvation of the carboxylate group, potentially allowing for more rotational freedom compared to protic solvents. |

| Nonpolar (e.g., Toluene, Hexane) | Weak van der Waals forces. | Less defined solvation shell. Increased likelihood of ion pairing with Na⁺, which would dictate the local conformation. |

Aggregation Behavior in Concentrated Solutions

In concentrated solutions, individual this compound ions are expected to undergo self-assembly to form larger aggregates, a behavior common to many surfactant-like molecules. core.ac.ukresearchgate.net This process is driven by a combination of hydrophobic and electrostatic interactions. The fluorinated benzene ring constitutes the hydrophobic portion of the molecule, while the sodium carboxylate group is the hydrophilic head.

The primary driving force for aggregation is the hydrophobic effect, where the nonpolar fluorinated rings are driven out of the structured water network to minimize the disruption of water-water hydrogen bonds. This leads to the formation of aggregates where the hydrophobic rings are sequestered in the core, and the hydrophilic carboxylate groups are exposed to the aqueous solvent on the surface. rsc.org

The process of aggregation typically begins above a specific concentration known as the critical micelle concentration (CMC). nih.govnepjol.info Below the CMC, the salt exists primarily as monomers. Above the CMC, aggregates or micelles form in equilibrium with the monomers. The structure of these aggregates can vary from simple spherical micelles to more complex structures like worm-like micelles or vesicles, depending on factors such as concentration, temperature, and ionic strength. core.ac.uk

The presence of the fluorine substituents on the benzene ring influences the aggregation behavior. Fluorine is more hydrophobic than hydrogen, which would generally lower the CMC compared to sodium benzoate. However, the strong electronegativity of fluorine also creates a dipole moment in the C-F bond, leading to potential repulsive interactions that could affect the packing within the micellar core. Studies on cetyltrimethylammonium fluorobenzoates have shown that the position of the fluorine substituent significantly impacts micellar growth and rheological properties, with different isomers exhibiting different counterion hydrophobicity and penetration into the micelle core. researchgate.net

Molecular dynamics simulations are a powerful tool for studying the self-assembly process at a molecular level. rsc.org These simulations can reveal the structure of the aggregates, the arrangement of the anions within them, the degree of counterion (Na⁺) binding to the micelle surface, and the extent of water penetration into the micellar core. For this compound, simulations would likely show the 3,4-difluorophenyl groups forming a dense hydrophobic core, with the sodium ions associated with the negatively charged carboxylate groups at the aggregate-water interface.

Table 2: Driving Forces in the Aggregation of this compound

| Driving Force | Description | Consequence |

| Hydrophobic Interactions | The tendency of the nonpolar 3,4-difluorophenyl groups to avoid contact with water. | Sequestration of the aromatic rings into a non-aqueous core, initiating micelle formation. |

| Electrostatic Interactions | Repulsion between the negatively charged carboxylate head groups at the surface of the aggregate. | Limits the size and influences the shape of the aggregate. This repulsion is partially screened by Na⁺ counterions. |

| Counterion Binding | Attraction between the negatively charged carboxylate groups and the positive Na⁺ ions. | Stabilizes the aggregate by reducing head-group repulsion, allowing for closer packing and potentially larger aggregates. |

| Van der Waals Forces | Attractive forces between the aromatic rings within the aggregate's core. | Contributes to the stability and cohesive energy of the core. |

QSAR (Quantitative Structure-Activity Relationship) Studies in Chemical Contextsresearchgate.net

QSAR methodologies establish mathematical relationships between the chemical structure of a series of compounds and their measured properties, such as chemical reactivity or biological activity. scienceforecastoa.com This approach is invaluable for understanding how specific structural modifications, like the introduction of fluorine atoms, influence a molecule's behavior.

Derivation of Molecular Descriptors for Chemical Reactivity

To build a QSAR model for chemical reactivity, it is first necessary to calculate molecular descriptors that quantify various aspects of the molecule's structure. For this compound, these descriptors fall into several categories:

Electronic Descriptors: These quantify the electron-donating or electron-withdrawing nature of the substituents. The most famous of these are the Hammett substituent constants (σ) , derived from the ionization of substituted benzoic acids. wikipedia.orgunam.mx The fluorine atoms are electron-withdrawing, which is reflected in their positive σ values. For a fluorine atom at the meta position, the Hammett constant (σ_meta) is approximately +0.34. For the 3,4-difluoro substitution pattern, the combined electronic effect can be estimated by summing the individual substituent constants. Other electronic descriptors include calculated atomic charges, dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO).

Steric Descriptors: These describe the size and shape of the molecule or its substituents. The Taft steric parameter (Es) is a common example, though computational descriptors like molecular volume, surface area, and specific conformational angles are now more frequently used. drugdesign.org

Table 3: Key Molecular Descriptors for 3,4-Difluorobenzoate

| Descriptor Type | Example Descriptor | Relevance to Reactivity |

| Electronic | Hammett Constant (σ) | Quantifies the electron-withdrawing effect of the fluorine atoms, which influences the reactivity of the aromatic ring and the acidity of the parent benzoic acid. |

| Electronic | HOMO/LUMO Energies | The energy of the Highest Occupied Molecular Orbital (HOMO) relates to the ability to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity. |

| Steric | Molecular Volume/Surface Area | Influences how the molecule can approach and interact with other reactants or a catalyst's active site. |

| Hydrophobic | LogP | Determines the molecule's partitioning between aqueous and organic phases, which is critical for reaction kinetics in multiphasic systems. |

These descriptors can be calculated using various computational chemistry software packages and are the foundation for building predictive QSAR models.

Predictive Models for Chemical Transformation Pathways

Predicting the outcome of a chemical reaction, including the major products, by-products, and optimal conditions, is a central goal of modern chemistry. chemcopilot.com For a molecule like this compound, predictive models can forecast its behavior in various chemical transformations, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, or reactions involving the carboxylate group.

Modern approaches heavily leverage machine learning (ML) and artificial intelligence (AI). nih.govcecam.org These models are trained on vast databases of known chemical reactions. chemcopilot.com By learning from these examples, they can predict the products of new, unseen reactions.

The main types of predictive models include:

Expert Systems: These are based on a set of human-coded rules that represent known chemical reaction mechanisms. While effective for well-understood reaction classes, they are limited by the knowledge encoded in their rule base.

Machine Learning Models: These models learn the patterns of chemical reactivity directly from data. A prominent approach treats reaction prediction as a "translation" task, where the reactants and reagents are the input "language" and the products are the output. Sequence-to-sequence (Seq2Seq) models , particularly those based on the Transformer architecture , have shown high accuracy in this domain. chemcopilot.comwickerlab.org These models can represent molecules as SMILES strings (a line notation for chemical structures) and learn the complex "grammar" of chemical transformations.

For this compound, a predictive model could be used to:

Estimate the regioselectivity of further substitution on the aromatic ring.

Predict the likelihood of nucleophilic displacement of one of the fluorine atoms under specific conditions.

Suggest optimal reagents and conditions (solvent, temperature) to achieve a desired transformation with high yield and minimal by-products. chemcopilot.com

While building a highly specific model for a single compound is rare, generalized models trained on large datasets can provide valuable predictions for the transformation pathways of this compound, accelerating experimental discovery and process optimization. orientjchem.org

Chemical Reactivity and Mechanistic Investigations of Sodium 3,4 Difluorobenzoate

Nucleophilic and Electrophilic Aromatic Substitution Reactions

The reactivity of the aromatic ring in 3,4-difluorobenzoate is significantly influenced by the electronic properties of its substituents: two fluorine atoms and a carboxylate group. The fluorine atoms are highly electronegative and exert strong electron-withdrawing inductive effects. Similarly, the carboxylate group (-COO⁻Na⁺) is deactivating towards electrophilic attack. This electronic profile dictates the compound's behavior in substitution reactions.

Collectively, these electron-withdrawing groups decrease the electron density of the benzene (B151609) ring, which deactivates it towards electrophilic aromatic substitution (EAS). masterorganicchemistry.com Conversely, this electron deficiency activates the ring for nucleophilic aromatic substitution (SNAr), particularly when a suitable leaving group is present at a position activated by an ortho or para substituent. ambeed.com

Regioselectivity and Stereoselectivity Studies

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions typically require an electron-withdrawing group positioned ortho or para to a leaving group, usually a halogen. In 3,4-difluorobenzoate, the fluorine atoms can act as leaving groups. The reactivity of a given fluorine atom is enhanced if it is ortho or para to a strong electron-withdrawing group, which can stabilize the negatively charged Meisenheimer complex intermediate. harvard.edu

The regioselectivity of SNAr on difluorinated aromatic compounds can be complex and is often influenced by reaction conditions, such as the solvent. researchgate.net For 3,4-difluorobenzoate, a nucleophile could theoretically substitute either the fluorine at C-3 or C-4. The carboxylate group is ortho to the C-4 fluorine, which should enhance its reactivity toward nucleophilic attack. Studies on similar systems, like 2,4-difluorobenzenes, show that the reaction medium can drastically alter the ratio of ortho to para substitution products, highlighting the sensitivity of regioselectivity to the environment. researchgate.net

Kinetic and Thermodynamic Parameters of Reactions

Detailed quantitative kinetic and thermodynamic data for the substitution reactions of sodium 3,4-difluorobenzoate are not extensively documented in publicly available literature. However, the qualitative impact of the substituents on reaction energetics can be inferred from established chemical principles.

For electrophilic aromatic substitution , the presence of multiple electron-withdrawing groups raises the activation energy of the rate-determining step (the formation of the arenium ion). lkouniv.ac.in This is because these groups destabilize the positively charged intermediate, leading to significantly slower reaction rates compared to unsubstituted benzene. masterorganicchemistry.com

For nucleophilic aromatic substitution , the opposite is true. The electron-withdrawing fluorine and carboxylate groups stabilize the anionic Meisenheimer intermediate, thereby lowering the activation energy and accelerating the reaction. harvard.edu Recent computational and experimental studies on SNAr reactions suggest that some may proceed through a concerted mechanism rather than a stepwise one, which also has implications for the transition state structure and energy. researchgate.net The choice of solvent can also significantly affect the activation energy barrier. researchgate.net

The table below summarizes the expected qualitative effects on the energetic parameters.

| Reaction Type | Intermediate | Effect of Substituents | Activation Energy (Ea) | Reaction Rate |

| Electrophilic Aromatic Substitution (EAS) | Arenium Ion (Cationic) | Destabilizing | High | Slow |

| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex (Anionic) | Stabilizing | Low | Fast |

This table represents a qualitative summary based on established principles of physical organic chemistry.

Carboxylic Acid Group Reactions

The reactivity of this compound is not limited to its aromatic ring; the carboxylate group also participates in characteristic reactions.

Decarboxylation Mechanisms and Conditions

The removal of the carboxylate group from an aromatic ring, known as decarboxylation, is a synthetically important reaction. For aromatic carboxylic acids, this process typically requires high temperatures unless the carboxyl group is activated by an electron-withdrawing group at the ortho position.

While direct decarboxylation of 3,4-difluorobenzoic acid is not widely reported, the reverse reaction—the synthesis of 3,4-difluorobenzoic acid via decarboxylation of 4,5-difluorophthalic acid—provides insight into the required conditions. google.comgoogle.comgoogle.com These reactions demonstrate that the C-C bond cleavage can be achieved under specific catalytic conditions. Studies on various benzoic acids show that decarboxylation rates at 400 °C can range from a few percent for unactivated acids to nearly complete for those activated with hydroxyl groups. nist.gov

A patented process details the high-yield decarboxylation of 4,5-difluorophthalic anhydride (B1165640) or its corresponding acid to 3,4-difluorobenzoic acid. google.com This suggests that the equilibrium could potentially be shifted to favor decarboxylation of 3,4-difluorobenzoic acid under forcing conditions. The process employs a high-boiling point solvent and a metal catalyst.

| Catalyst | Solvent | Temperature (°C) | Yield of 3,4-difluorobenzoic acid | Reference |

| Copper (Cu), Copper Oxides (Cu₂O, CuO) | N-Methyl-2-pyrrolidone (NMP) | 190 | ~87% | google.com |

| Copper Salts, Salts of Zn, Cd, Ag, Ni | Dimethyl acetamide (B32628) (DMAc) | 120 - 215 | 70% (with Cu₂O at 125°C) | google.com |

| None | Quinoline (B57606) | 175 - 215 | Not specified | google.com |

This table outlines conditions for the synthesis of 3,4-difluorobenzoic acid via decarboxylation of a precursor, indicating conditions relevant to C-COOH bond cleavage.

Acyl Halide Formation and Subsequent Reactions

A common transformation of carboxylic acids is their conversion to more reactive acyl halides. 3,4-Difluorobenzoic acid can be readily converted to its corresponding acyl chloride, 3,4-difluorobenzoyl chloride. smolecule.com This is typically achieved by treatment with standard chlorinating agents.

Synthesis of 3,4-Difluorobenzoyl Chloride:

Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are effective for this conversion. smolecule.com

Mechanism: The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.

Once formed, 3,4-difluorobenzoyl chloride is a versatile intermediate that acts as an efficient acylating agent. smolecule.comcymitquimica.com The presence of the electron-withdrawing fluorine atoms can enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. smolecule.com

Subsequent Reactions:

Hydrolysis: Reacts with water to revert to 3,4-difluorobenzoic acid. smolecule.com

Esterification: Reacts with alcohols to form 3,4-difluorobenzoate esters. smolecule.com

Amide Formation: Reacts with primary or secondary amines to yield the corresponding N-substituted 3,4-difluorobenzamides. smolecule.com

Friedel-Crafts Acylation: It can be used to introduce the 3,4-difluorobenzoyl group onto another aromatic ring in the presence of a Lewis acid catalyst.

Role as a Ligand in Coordination Chemistry

The carboxylate group of 3,4-difluorobenzoate is an effective binding site for metal ions, allowing it to function as a ligand in coordination chemistry. researchgate.net The oxygen atoms of the carboxylate can coordinate to metal centers in various modes (monodentate, bidentate chelating, or bridging), leading to the formation of discrete coordination complexes or extended structures like metal-organic frameworks (MOFs). nih.govrsc.orgmdpi.com

MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The geometry and functionality of the ligand are crucial in determining the topology and properties of the resulting framework. While extensive research exists for ligands like terephthalic acid, the use of functionalized benzoates, including difluoro-isomers, allows for the fine-tuning of MOF properties.

A recent study reported the synthesis and crystallographic analysis of a zinc(II) complex, [Zn(3,4-DFBA)₂(2tpy)₂] , where 3,4-DFBA represents the 3,4-difluorobenzoate ligand. researchgate.net In this structure, the 3,4-difluorobenzoate acts as a co-ligand, demonstrating its ability to be incorporated into complex molecular architectures. Research on the closely related 2,4-difluorobenzoate has shown its ability to form dimeric gadolinium(III) complexes where the ligands act in both chelating and bridging modes. iucr.org This suggests that 3,4-difluorobenzoate can participate in forming polynuclear metal complexes. The fluorine substituents can also influence crystal packing through non-covalent interactions and modify the electronic properties of the metal center.

Synthesis and Characterization of Metal Complexes

The carboxylate group of 3,4-difluorobenzoate allows it to act as a ligand, coordinating with various metal centers to form metal-organic complexes. The synthesis of these complexes typically involves the reaction of a metal salt with 3,4-difluorobenzoic acid or its sodium salt in a suitable solvent system. The resulting structures are influenced by the coordination geometry of the metal ion, the solvent, and the presence of other co-ligands.

While specific research on a wide array of 3,4-difluorobenzoate complexes is limited, studies on related isomers provide insight into their coordination chemistry. For instance, complexes of 2,6-difluorobenzoate (B1233279), 2,4-difluorobenzoate, and 3,5-difluorobenzoate with various transition metals and lanthanides have been synthesized and characterized. researchgate.netacs.orgijcce.ac.ir These studies show that difluorobenzoate ligands can adopt various coordination modes, including monodentate, bidentate chelating, and bridging, leading to diverse structural motifs from discrete mononuclear units to extended polymeric chains or metal-organic frameworks (MOFs). Current time information in Bangalore, IN. For example, zinc complexes with the electron-withdrawing 2,6-difluorobenzoate have been shown to form seven-membered zinc aggregates. acs.org Similarly, lanthanide complexes with 2,4-difluorobenzoate and a co-ligand have been synthesized, forming dimeric structures with nine-coordinate metal centers. researchgate.net

Table 1: Example of a Synthesized Metal Complex with 3,4-Difluorobenzoate Ligand

| Component | Chemical Formula/Name | Role in Complex |

|---|---|---|

| Metal Center | Zn(II) | Central coordinating ion |

| Primary Ligand | 4-(2-(thiophen-2-yl)vinyl)pyridine (2tpy) | Photoreactive ligand |

| Co-Ligand | 3,4-difluorobenzoate (3,4-DFBA) | Anionic co-ligand |

| Resulting Complex | [Zn(3,4-DFBA)₂(2tpy)₂] | Neutral coordination complex |

This table is based on research described by Medishetty et al. researchgate.net

Photochemical and Radiolytic Transformations of this compound

Degradation Pathways under UV Irradiation

The photochemical degradation of this compound, when exposed to ultraviolet (UV) radiation, can proceed through several pathways, broadly categorized as direct photolysis and indirect photo-oxidation. The specific pathway and resulting products are influenced by environmental conditions such as the presence of oxygen, water, and other chemical species.

In direct photolysis , the 3,4-difluorobenzoate molecule directly absorbs a UV photon, promoting it to an excited electronic state. This excess energy can lead to the cleavage of chemical bonds, potentially causing decarboxylation (loss of CO₂) or cleavage of the C-F bonds.

More commonly, degradation occurs via indirect photo-oxidation , a process often mediated by highly reactive oxygen species. This can be initiated by photosensitizers in the medium that, upon absorbing UV light, generate species like singlet oxygen or hydroxyl radicals (•OH). The hydroxyl radical is a powerful, non-selective oxidant capable of attacking the aromatic ring of the benzoate (B1203000).

Studies on similar compounds provide insight into the likely degradation products. For example, the photodegradation of 3,4-dihydroxybenzoic acid under UV light in the presence of oxygen involves the breakdown of the aromatic ring. Similarly, the UV irradiation of lignin, a complex polymer containing aromatic rings, results in a variety of smaller degradation products including aldehydes, ketones, and other acids. Therefore, the degradation of this compound is expected to yield a mixture of smaller organic molecules. Complete mineralization to carbon dioxide, water, and fluoride (B91410) ions represents the ultimate degradation outcome.

Table 2: Potential Degradation Pathways and Products of 3,4-Difluorobenzoate under UV Irradiation

| Degradation Pathway | Key Reactants/Mediators | Potential Intermediate/Final Products |

|---|---|---|

| Direct Photolysis | UV Photon | Fluorinated benzene derivatives, CO₂ |

| Indirect Photo-oxidation | •OH (Hydroxyl radical), O₂ | Hydroxylated difluorobenzoates, smaller organic acids, aldehydes, ketones |

Radical Formation and Reaction Mechanisms

The mechanisms underlying the photochemical degradation of this compound are rooted in radical chemistry. The absorption of UV photons provides the energy to initiate the formation of free radicals, which then drive chain reactions.

Two primary mechanisms for photo-oxidation are often considered:

Type I Mechanism : This involves a reaction between the excited state of a photosensitizer and the substrate (3,4-difluorobenzoate). This can occur via hydrogen abstraction or electron transfer, directly forming a radical from the benzoate molecule. The primary reactive species generated are often hydroxyl radicals (•OH).

Type II Mechanism : Here, the excited sensitizer (B1316253) transfers its energy to ground-state molecular oxygen (³O₂) to form highly reactive singlet oxygen (¹O₂). Singlet oxygen can then react with the aromatic ring, leading to the formation of peroxides and subsequent degradation products.

The hydroxyl radical (•OH) is a key intermediate in many aqueous photodegradation processes. It can be generated by the photolysis of other substances in the water, such as nitrates or hydrogen peroxide. The hydroxyl radical readily attacks the electron-rich aromatic ring of the 3,4-difluorobenzoate, adding to the ring to form a hydroxycyclohexadienyl radical. This radical intermediate is unstable and can undergo further reactions, including ring-opening and fragmentation.

A critical aspect of the radical mechanism for fluorinated aromatics is defluorination . The attack by hydroxyl radicals can lead to the cleavage of the carbon-fluorine bond, releasing fluoride ions (F⁻) into the solution. Research on the photolysis of fluorinated pesticides has shown that aryl-bound fluorine atoms are susceptible to being readily defluorinated to fluoride under such conditions. However, other fluorinated byproducts, such as difluoroacetate, may also be formed, indicating that the fluorine atoms are not always completely removed during the initial stages of degradation. The presence of radical scavengers can inhibit these degradation reactions, providing evidence for the proposed radical-based mechanisms.

Applications of Sodium 3,4 Difluorobenzoate in Advanced Chemical Synthesis and Materials Science

Precursor in the Synthesis of Fluorinated Polymers and Monomers

The 3,4-difluorobenzoate moiety is incorporated into polymers to enhance properties such as thermal stability, chemical resistance, and specific electronic characteristics. While the sodium salt, Sodium 3,4-difluorobenzoate, is a direct precursor, the corresponding acid, 3,4-difluorobenzoic acid, is also frequently used in polymerization processes. nih.gov

Polycondensation Reactions

Polycondensation is a primary method for integrating the 3,4-difluorobenzoate structure into polymer backbones. In these reactions, the difluorinated monomer, often activated from its acid or salt form, reacts with other monomers, such as diols or diamines, to form polyesters or polyamides. The presence of fluorine atoms on the aromatic ring can activate the molecule for nucleophilic aromatic substitution reactions, which is a key step in the formation of poly(arylene ether)s. researchgate.net For example, a difluoro-monomer can undergo polycondensation with bisphenol A to create poly(arylene ether) copolymers. tandfonline.com This process typically involves a dehydration step followed by heating under an inert atmosphere to build the polymer chain. tandfonline.com

The inclusion of difluorinated aromatic units can lead to polymers with desirable properties for advanced applications. For instance, sulfonated poly(arylene ether)s synthesized using related difluorobenzoyl compounds have been developed for use as proton exchange membranes in fuel cells. researchgate.net

Controlled Polymerization Techniques

While polycondensation is common, the principles of controlled polymerization can also be applied to create polymers with well-defined architectures using monomers derived from 3,4-difluorobenzoic acid. Though specific examples detailing the direct use of this compound in techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are not extensively documented in public literature, the functionalization of monomers is a cornerstone of these methods. The carboxylic acid group of 3,4-difluorobenzoic acid can be modified to attach a polymerizable group (like a vinyl or methacrylate (B99206) group) or an initiator fragment, allowing its incorporation into polymers with controlled molecular weight and low dispersity.

Building Block for Liquid Crystals and Optoelectronic Materials

The rigid structure and inherent polarity of the 3,4-difluorobenzoate core make it an excellent component for the synthesis of liquid crystals (LCs) and other optoelectronic materials. chemscene.comchemscene.com The fluorine atoms play a critical role in tailoring the material's mesomorphic and electronic properties.

Structure-Property Relationships in Material Design

In liquid crystal design, the relationship between molecular structure and the resulting material properties is paramount. The introduction of fluorine atoms onto the aromatic core has several significant effects:

Polarity and Dielectric Anisotropy : The strong electronegativity of fluorine creates a significant dipole moment. In a 3,4-difluoro arrangement, these dipoles contribute to a high net molecular dipole, which is crucial for influencing the dielectric anisotropy of the liquid crystal material. Materials with high positive dielectric anisotropy are essential for technologies like twisted nematic displays. worktribe.com

Intermolecular Interactions : Fluorine substitution alters the intermolecular forces, which can affect the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which these phases are stable. unifi.ittandfonline.com

Viscosity and Stability : Strategic fluorination can lead to materials that maintain thermal stability while having a manageable viscosity, a requirement for many display applications. worktribe.commdpi.com

Research has shown that even slight changes, such as the position of fluorine atoms on the benzoate (B1203000) ring, can dramatically alter the mesogenic properties and phase sequences of the final liquid crystal compound. mdpi.comacs.org

Synthesis of Difluorobenzoate-Containing Mesogens

The synthesis of liquid crystals containing the difluorobenzoate unit typically involves esterification reactions. 3,4-Difluorobenzoic acid is reacted with various substituted phenols or biphenols, which themselves contain long alkyl or alkoxy tails, to create the final rod-like (calamitic) mesogenic molecules. tandfonline.com These molecules consist of a rigid core, which includes the difluorobenzoate group, and flexible terminal chains that promote the formation of liquid crystalline phases. colorado.edu

For instance, new "hockey-stick-like" liquid crystal molecules have been synthesized using 3,5-difluoro-4-(alkyloxy)benzoic acids, which were prepared from 4-hydroxy-3,5-difluorobenzoic acid. tandfonline.com Similarly, chiral esters exhibiting antiferroelectric smectic phases have been synthesized, where a 2,3-difluorobenzoate core was incorporated to fine-tune the material's properties for potential display applications. mdpi.com

Table 1: Phase Transition Temperatures of a Representative Difluorobenzoate Liquid Crystal This interactive table shows the phase transitions for a hockey-stick-like liquid crystal compound (12a) containing a difluorobenzoate unit, as observed via Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM). tandfonline.com

| Compound | Transition | Temperature (°C) on Heating | Temperature (°C) on Cooling | Texture Observed |

| 12a | Crystal to Nematic | 163 | - | Schlieren |

| 12a | Nematic to Isotropic | - | 164 | Schlieren |

| 12a | Nematic to Crystal | - | 120 | Crystalline |

Intermediate in the Synthesis of Agrochemicals and Specialty Chemicals